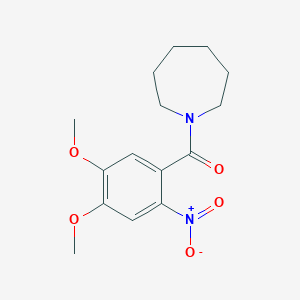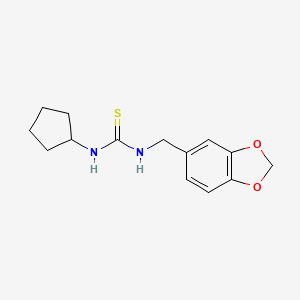![molecular formula C12H16N2O3 B5695255 N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide](/img/structure/B5695255.png)
N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxyphenyl group attached to an acetyl-propanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide typically involves the reaction of 4-methoxyphenylacetic acid with hydrazine derivatives. One common method includes the following steps:
Esterification: 4-methoxyphenylacetic acid is first esterified using methanol and a catalytic amount of sulfuric acid to form methyl 4-methoxyphenylacetate.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield 4-methoxyphenylacetic hydrazide.
Acylation: Finally, the hydrazide is acylated with propanoyl chloride in the presence of a base such as pyridine to obtain N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide.
Industrial Production Methods
Industrial production of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction with agents such as lithium aluminum hydride can yield primary amines.
Substitution: Nucleophilic substitution reactions can occur at the hydrazide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-methoxyphenylacetic acid derivatives.
Reduction: 4-methoxyphenylethylamine derivatives.
Substitution: Various N-substituted hydrazides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide involves its interaction with cellular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage . Its anticancer activity is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide can be compared with other similar compounds, such as:
3-[(4-methoxyphenyl)amino]propanehydrazide: Known for its antioxidant and anticancer properties.
N-(4-methoxyphenyl)acetamide: Used in various pharmaceutical applications.
4-methoxyphenylacetic acid: Utilized as an intermediate in organic synthesis.
The uniqueness of N’-[2-(4-methoxyphenyl)acetyl]propanehydrazide lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFHOZNVAMYKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-fluorophenoxy)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione](/img/structure/B5695177.png)
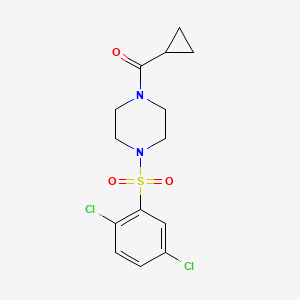
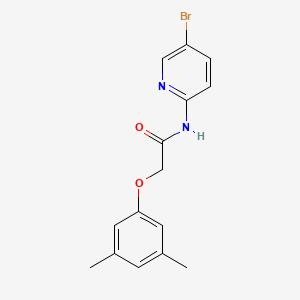
![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![Methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]benzoate](/img/structure/B5695213.png)

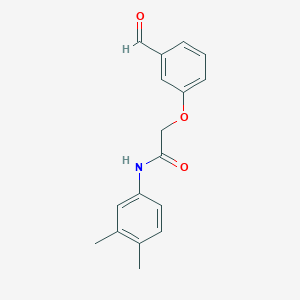
![N-[3-(2,5-dioxopyrrol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5695229.png)
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)
![ethyl 2-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)
